An In-depth Technical Guide to Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- (CAS 70788-30-6)
An In-depth Technical Guide to Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- (CAS 70788-30-6)
Introduction: Unveiling a Modern Woody-Amber Staple
Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-, registered under CAS number 70788-30-6, is a synthetic aliphatic alcohol that has become an indispensable component in the modern perfumer's palette.[1] Renowned for its powerful and substantive woody-amber character, this molecule is a cornerstone in creating sophisticated and long-lasting fragrance compositions.[2][3] Marketed under various trade names, including Timberol® , Norlimbanol® , and Karmawood™ , it is celebrated for its unique olfactory profile, which combines dry, cedar-like notes with warm, powdery, and sometimes animalic, amber facets.[4][5]
This technical guide provides a comprehensive overview of the chemical and physical properties of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-, its synthesis, spectral characteristics, and applications. The content is tailored for researchers, chemists, and professionals in the fragrance and drug development industries, offering field-proven insights into its use and analysis.
Chemical Identity and Structure
The molecular structure of this compound features a substituted cyclohexane ring linked to a propanol side chain, with a propyl group attached to the alcohol-bearing carbon.[1] This combination of a bulky, hydrophobic cyclohexane moiety and a polar alcohol functional group is key to its distinctive properties. The molecule possesses three stereocenters, allowing for a total of eight possible isomers, which can influence the final olfactory character of a given commercial product.[6] For instance, the ratio of cis to trans isomers can affect the scent profile, with the trans-isomer often described as having a more pronounced animalic and amber character.[7]
A variety of synonyms are used in the industry to identify this compound:
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1-(2,2,6-Trimethylcyclohexyl)-3-hexanol[8]
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Timberol®[8]
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Norlimbanol®[8]
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Karmawood™[5]
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Finotimber[8]
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2,2,6-Trimethyl-alpha-propylcyclohexanepropanol[8]
The fundamental structure is visualized below:
Caption: Generalized synthesis workflow for the target compound.
Spectral Analysis (Predicted)
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for its alcohol functional group and alkane backbone:
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O-H Stretch: A strong, broad absorption band in the region of 3600-3300 cm⁻¹ is the most prominent feature, indicative of the hydroxyl (-OH) group and resulting from hydrogen bonding. [9]* C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) will be present, corresponding to the stretching vibrations of the numerous sp³ C-H bonds in the cyclohexane ring and alkyl chains. [10]* C-O Stretch: A distinct absorption in the 1260-1050 cm⁻¹ region will indicate the C-O stretching of the secondary alcohol. [9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum would be complex due to the large number of non-equivalent protons in the aliphatic regions. Key expected signals include:
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A multiplet in the 3.5-4.0 ppm range corresponding to the proton on the carbon bearing the hydroxyl group (-CH-OH).
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A broad singlet for the hydroxyl proton (-OH), the chemical shift of which would be concentration and solvent dependent.
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A complex series of overlapping multiplets and signals between 0.8 and 2.0 ppm, representing the protons of the cyclohexane ring, the propyl group, the ethyl chain, and the three methyl groups. The methyl groups would likely appear as singlets or doublets in the upfield region (~0.8-1.2 ppm).
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¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 15 carbon atoms.
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The carbon attached to the hydroxyl group (-C-OH) would resonate in the downfield region for aliphatic carbons, typically between 60-80 ppm. [9] * The remaining carbons of the cyclohexane ring and the alkyl side chains would appear in the upfield region, from approximately 10-50 ppm.
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Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 226 may be weak or absent, which is common for long-chain alcohols. [11]The fragmentation pattern would likely be dominated by two main pathways:
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Alpha-Cleavage: Breakage of the C-C bonds adjacent to the oxygen atom. This would lead to the loss of a propyl radical (•C₃H₇) or the (2,2,6-trimethylcyclohexyl)ethyl radical, resulting in significant fragment ions.
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Dehydration: The loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z = 208 (M-18). This is a very common fragmentation pathway for alcohols. [9]Further fragmentation of the alkyl chains and the cyclohexane ring would produce a characteristic pattern of peaks separated by 14 mass units (-CH₂-).
Experimental Protocol: Quality Control by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone analytical technique for the quality control and characterization of fragrance ingredients like Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-. It allows for the separation of isomers and the identification of any impurities.
Objective: To determine the purity and confirm the identity of a sample of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-.
Methodology:
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Sample Preparation:
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Prepare a 1% (w/v) stock solution of the sample in a high-purity solvent such as ethanol or hexane.
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Further dilute the stock solution 1:100 with the same solvent to create a working solution suitable for injection.
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GC-MS Instrument Conditions (Typical):
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Gas Chromatograph: Agilent 7890B or equivalent.
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Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
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Injection: 1 µL, Split mode (e.g., 50:1 split ratio).
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Injector Temperature: 250 °C.
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Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
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Oven Temperature Program:
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Initial temperature: 60 °C, hold for 2 minutes.
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Ramp: Increase at 10 °C/min to 280 °C.
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Final hold: Hold at 280 °C for 5 minutes.
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Mass Spectrometer: Agilent 5977A or equivalent.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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MS Source Temperature: 230 °C.
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MS Quadrupole Temperature: 150 °C.
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Data Analysis:
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Identify the peak(s) corresponding to the target analyte by their retention time.
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Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST, Wiley).
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Calculate the purity of the sample by determining the relative peak area of the analyte compared to the total area of all peaks in the chromatogram (assuming similar response factors for impurities).
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Caption: Experimental workflow for GC-MS analysis.
Applications and Field Insights
The primary application of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- is as a fragrance ingredient. [12]Its high substantivity and stability make it extremely versatile. [2]
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Fine Fragrances: It is a key component in creating woody, amber, and fougère accords, providing warmth, depth, and a long-lasting dry-down. It is often used to impart a sophisticated, modern character. * Personal Care Products: Due to its stability, it is widely used in shampoos, shower gels, deodorants, and lotions to provide a luxurious and persistent scent. [1][3]* Household Products: Its robustness in alkaline media makes it an excellent choice for scenting laundry detergents, fabric softeners, and air fresheners. [2][7] From a formulation perspective, its power requires careful dosing. It is often used at concentrations from 0.1% to 2% in the final product, though higher concentrations are possible. [4]It blends exceptionally well with other woody-amber materials like Iso E Super and Ambroxan, as well as with floral, citrus, and spicy notes. [2]
Safety and Regulatory Information
The safety of 1-(2,2,6-trimethylcyclohexyl)-3-hexanol has been assessed by the Research Institute for Fragrance Materials (RIFM). [6]The assessment concluded that the material does not present a concern for genotoxicity. [5]However, it was identified as a potential skin sensitizer in a small fraction of individuals. [8]Consequently, the International Fragrance Association (IFRA) has established standards that set maximum safe use levels for this ingredient in various categories of consumer products to prevent sensitization. [8]The compound is also listed as a potential endocrine-disrupting compound by some screening programs, though its biological activity in this regard requires further investigation. [12]
Conclusion
Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- is a testament to the innovation within the fragrance industry. Its unique combination of a powerful, elegant woody-amber scent profile with high stability and substantivity has secured its place as a vital ingredient for modern perfumery. For researchers and developers, a thorough understanding of its physicochemical properties, synthesis, and analytical characterization is essential for its effective and safe application. This guide provides a foundational framework for professionals working with this versatile and impactful aroma molecule.
References
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17.11: Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts. [Link]
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Timberol® (CAS N° 70788-30-6). ScenTree. [Link]
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GCMS Analysis. PerfumersWorld. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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The Smell of Success: Using GC–MS–MS for Low Level Allergenic Fragrance Detection. (2015, March 9). LCGC. [Link]
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Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
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Norlimbanol (Fir). Hekserij. [Link]
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Unraveling the Scent: How Perfume Makers Use GC/MS Analysis. (2017, April 7). Innovatech Labs. [Link]
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timber propanol, 70788-30-6. The Good Scents Company. [Link]
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RIFM fragrance ingredient safety assessment, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. (2021, June 24). Food and Chemical Toxicology. [Link]
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Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-. PubChem. [Link]
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RIFM fragrance ingredient safety assessment, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. PubMed. [Link]
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1-(2,2,6-Trimethylcyclohexyl)-3-hexanol. The Fragrance Conservatory. [Link]
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2,2,6-trimethyl-α-propyl-cyclohexanepropanol. Wikidata. [Link]
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